Phenyl(piperidin-4-yl)methanone
Overview
Description
Phenyl(piperidin-4-yl)methanone is an organic compound with the molecular formula C12H15NO. It consists of a phenyl group attached to a piperidine ring via a methanone linkage. This compound is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(piperidin-4-yl)methanone can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process may include continuous flow techniques to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Phenyl(piperidin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoyl derivatives or carboxylic acids.
Reduction: Formation of phenyl(piperidin-4-yl)methanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Phenyl(piperidin-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of phenyl(piperidin-4-yl)methanone involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter regulation and enzyme inhibition .
Comparison with Similar Compounds
Phenyl(piperidin-4-yl)methanone can be compared with other similar compounds, such as:
Phenyl(piperidin-3-yl)methanone: Differing in the position of the piperidine ring attachment.
Phenyl(piperidin-2-yl)methanone: Another positional isomer with distinct chemical properties.
Phenyl(piperidin-4-yl)ethanone: Featuring an ethanone linkage instead of methanone, affecting its reactivity and applications.
This compound stands out due to its unique structural features and versatile applications in various fields of research and industry.
Properties
IUPAC Name |
phenyl(piperidin-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11,13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRCHUGHUHZNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280277 | |
Record name | phenyl(piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37586-22-4 | |
Record name | 37586-22-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16199 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenyl(piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes phenyl(piperidin-4-yl)methanone a "privileged structure" in drug discovery?
A1: The this compound fragment, also known as the benzoylpiperidine fragment, appears in numerous bioactive molecules with diverse therapeutic applications []. Its presence in drugs targeting cancer, psychosis, thrombosis, and other conditions highlights its versatility. This fragment exhibits metabolic stability and acts as a potential bioisostere of the piperazine ring, making it a promising foundation for designing new drugs [].
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